molecular formula C9H12N2O2 B12985317 5-(1-Aminopropyl)picolinic acid

5-(1-Aminopropyl)picolinic acid

Cat. No.: B12985317
M. Wt: 180.20 g/mol
InChI Key: FTAVPAGPMNVRDF-UHFFFAOYSA-N
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Description

5-(1-Aminopropyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is a derivative of pyridine with an aminopropyl group attached to the fifth position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminopropyl)picolinic acid typically involves the reaction of picolinic acid with 1-aminopropane under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. For example, a palladium-catalyzed reaction can be employed to achieve the desired product . The reaction is carried out under mild and eco-friendly conditions, often in a green solvent, to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminopropyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted picolinic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Aminopropyl)picolinic acid is unique due to the presence of the aminopropyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile building block in organic synthesis and its efficacy as an antiviral agent compared to its analogs .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-(1-aminopropyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-2-7(10)6-3-4-8(9(12)13)11-5-6/h3-5,7H,2,10H2,1H3,(H,12,13)

InChI Key

FTAVPAGPMNVRDF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)C(=O)O)N

Origin of Product

United States

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